molecular formula C16H21NO4S B6794847 N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide

N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B6794847
M. Wt: 323.4 g/mol
InChI Key: WRBPHPMUHZEQHX-UHFFFAOYSA-N
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Description

N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound featuring a benzofuran ring, an ethoxy group, and a cyclopropane sulfonamide moiety

Properties

IUPAC Name

N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-4-20-13-7-5-6-12-10-14(21-15(12)13)11(2)17-22(18,19)16(3)8-9-16/h5-7,10-11,17H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBPHPMUHZEQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(C)NS(=O)(=O)C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The ethoxy group is introduced via an etherification reaction, and the cyclopropane sulfonamide moiety is added through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions. Catalysts and solvents are selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the sulfonamide group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA or interact with proteins, while the sulfonamide group can inhibit enzyme activity by mimicking natural substrates. The ethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(7-ethoxy-1-benzofuran-2-yl)ethanone: Shares the benzofuran and ethoxy groups but lacks the cyclopropane sulfonamide moiety.

    1-(7-ethoxy-1-benzofuran-2-yl)ethylamine: Similar structure but with an amine group instead of the sulfonamide.

    1-(7-ethoxy-1-benzofuran-2-yl)ethyl-1-methylcyclopropane: Lacks the sulfonamide group.

Uniqueness

N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide is unique due to the combination of its benzofuran core, ethoxy group, and cyclopropane sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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